4-(1H-pyrazol-1-yl)butanoic acid

説明

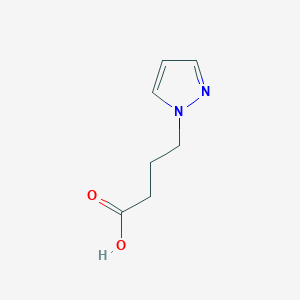

4-(1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H10N2O2. It is characterized by the presence of a pyrazole ring attached to a butanoic acid chain.

準備方法

4-(1H-pyrazol-1-yl)butanoic acid is typically synthesized through the hydrogenation of 1-(4-pyrazolyl)butanone . The reaction conditions for this synthesis involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. Industrial production methods may involve similar hydrogenation processes, optimized for large-scale production .

化学反応の分析

4-(1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form N-alkylated pyrazole derivatives

科学的研究の応用

4-(1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes .

作用機序

The mechanism of action of 4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It is known to inhibit serine palmitoyltransferase (SPT), an enzyme responsible for the synthesis of sphingolipids. By inhibiting SPT, this compound can modulate sphingolipid metabolism, which is crucial for various cellular processes.

類似化合物との比較

4-(1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:

4-(1H-pyrazol-4-yl)butanoic acid: This compound has a similar structure but with the pyrazole ring attached at a different position on the butanoic acid chain.

Pyrazole-1-butyric acid: Another related compound with a similar pyrazole ring structure but different functional groups attached.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

生物活性

4-(1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure

The molecular structure of this compound features a pyrazole ring connected to a butanoic acid moiety. This configuration is significant as it influences the compound's biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Several studies have demonstrated that pyrazole derivatives possess antimicrobial effects. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it can bind to the active sites of enzymes like COX and LOX, preventing substrate access and subsequent product formation .

- Receptor Binding : It has been suggested that this compound may interact with various receptors, modulating their activity and influencing cellular responses. This includes potential interactions with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction .

Case Studies

Several case studies highlight the biological activity of this compound:

特性

IUPAC Name |

4-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTCGHYOOHMITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149281 | |

| Record name | Pyrazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-56-9 | |

| Record name | 1H-Pyrazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。